![molecular formula C27H30FN5O2 B2753990 (4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone CAS No. 1189926-27-9](/img/structure/B2753990.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a pyrazine ring, and a methanone group . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves aminomethylation reactions . For instance, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was synthesized through a series of reactions involving the replacement of the naphthalene moiety with the benzene moiety .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall structure . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, it exhibits greater selectivity for ENT2 over ENT1 . The structure-activity relationship studies revealed key insights:
- Halogen Substitutes : A halogen substitute in the fluorophenyl moiety next to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. Compound 3c emerged as the most potent inhibitor, reducing Vmax of uridine uptake without affecting Km. It acts as an irreversible and non-competitive inhibitor .
CB1 Inverse Agonist Potential
FPMINT offers opportunities for developing novel CB1 inverse agonists. By optimizing molecular properties, such as polar surface area and hydrophilicity, researchers aim to reduce central activity observed with SR141716A .
Antifungal Activity
While FPMINT itself doesn’t exhibit antifungal properties, related compounds have shown promise. For instance, compound 9a and 9d display fungicidal activity against Candida galibrata ATCC 15126 strain .
Anti-HIV-1 Activity
Indole derivatives, including FPMINT analogs, have been evaluated as potential HIV-1 inhibitors. Compounds like 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone (67) and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone (68) exhibit effective anti-HIV-1 activity .
Synthesis and Structure
The title compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized via a four-step protocol. Its preparation involves a straightforward and efficient procedure .
Future Directions
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-24-8-2-21(3-9-24)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-9,12-13,20H,10-11,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQDKYKOGKYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone |
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